

# 5-Chloro-2-furaldehyde: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 5-Chloro-2-furaldehyde

Cat. No.: B1586146

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An in-depth examination of the synthesis, properties, reactivity, and applications of **5-Chloro-2-furaldehyde**, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science.

## Introduction

**5-Chloro-2-furaldehyde**, also known as 5-chlorofurfural, is a halogenated derivative of furfural, a bio-based platform chemical. This compound serves as a critical building block in organic synthesis, enabling the creation of a diverse range of more complex molecules. Its reactivity, characterized by the aldehyde functional group and the chloro-substituted furan ring, makes it a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Notably, **5-Chloro-2-furaldehyde** has been investigated for its biological activities, including the induction of apoptosis in cancer cell lines, highlighting its potential in drug discovery and development. This guide provides a detailed overview of its physical and chemical properties, synthesis, spectral characteristics, reactivity, and key applications for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

**5-Chloro-2-furaldehyde** is a white to off-white or light yellow crystalline powder or solid at room temperature.<sup>[1]</sup> It is sensitive to air and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).<sup>[1]</sup> It is largely insoluble in water but shows slight solubility in acetone and methanol.

Table 1: Physical and Chemical Properties of **5-Chloro-2-furaldehyde**

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClO <sub>2</sub>	
Molecular Weight	130.53 g/mol	
CAS Number	21508-19-0	
Appearance	White to light yellow crystalline powder/solid	[1]
Melting Point	33-37 °C	
Boiling Point	70 °C at 10 mmHg; 180 °C (predicted)	
Flash Point	69 °C	
Density	1.361 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Water Solubility	Insoluble	
Solubility	Slightly soluble in Acetone and Methanol	

Table 2: Chemical Identifiers for **5-Chloro-2-furaldehyde**

Identifier	Value	References
IUPAC Name	5-chlorofuran-2-carbaldehyde	[2]
InChI	1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H	
InChIKey	DGAUAVDWXYXXGQ-UHFFFAOYSA-N	
SMILES	Clc1ccc(C=O)o1	

## Spectral Data

Detailed spectral data for **5-Chloro-2-furaldehyde** is not readily available in the public domain. However, based on the known spectra of furaldehyde and its other halogenated derivatives, the following characteristics can be predicted.

### 3.1. $^1\text{H}$ NMR Spectroscopy (Predicted)

The  $^1\text{H}$  NMR spectrum is expected to show three signals in the aromatic region, corresponding to the aldehyde proton and the two protons on the furan ring.

- Aldehyde proton ( $-\text{CHO}$ ): A singlet expected to appear far downfield, likely in the range of  $\delta$  9.5 - 9.7 ppm.
- Furan ring protons: Two doublets, each integrating to one proton. The proton at the C4 position (adjacent to the chlorine) would likely appear around  $\delta$  6.5-6.7 ppm, while the proton at the C3 position (adjacent to the aldehyde) would be further downfield, around  $\delta$  7.2-7.4 ppm. The coupling constant between these two protons ( $J_{3,4}$ ) is expected to be approximately 3.5-4.0 Hz.

### 3.2. $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The  $^{13}\text{C}$  NMR spectrum is predicted to show five distinct signals for the five carbon atoms.

- Aldehyde Carbonyl Carbon ( $\text{C}=\text{O}$ ): The most downfield signal, expected around  $\delta$  175-180 ppm.
- C2 Carbon (attached to  $\text{CHO}$ ): Expected around  $\delta$  150-155 ppm.
- C5 Carbon (attached to  $\text{Cl}$ ): Expected around  $\delta$  140-145 ppm.
- C3 and C4 Carbons: These vinylic carbons are expected in the range of  $\delta$  110-125 ppm.

### 3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands.

- $\text{C}=\text{O}$  Stretch (Aldehyde): A strong, sharp peak is expected in the region of  $1670\text{-}1700\text{ cm}^{-1}$ .

- C-H Stretch (Aldehyde): A characteristic peak, often appearing as a doublet, is expected around  $2720\text{ cm}^{-1}$  and  $2820\text{ cm}^{-1}$ .
- C=C Stretch (Furan Ring): Absorptions corresponding to the furan ring are expected around  $1500\text{-}1600\text{ cm}^{-1}$ .
- C-O Stretch (Furan Ring): A strong band is expected in the  $1000\text{-}1300\text{ cm}^{-1}$  region.
- C-Cl Stretch: A band in the lower frequency region, typically  $600\text{-}800\text{ cm}^{-1}$ , is expected for the carbon-chlorine bond.

### 3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z$  130, with a characteristic  $M+2$  peak at  $m/z$  132 (approximately one-third the intensity of the  $M^+$  peak) due to the  $^{37}\text{Cl}$  isotope. Key fragmentation pathways would likely involve:

- Loss of a hydrogen atom ( $[M-1]^+$ ) from the aldehyde group to form a stable acylium ion at  $m/z$  129.
- Loss of the formyl radical ( $[M-29]^+$ ) to give a fragment at  $m/z$  101.
- Loss of a chlorine atom ( $[M-35]^+$ ) resulting in a peak at  $m/z$  95.

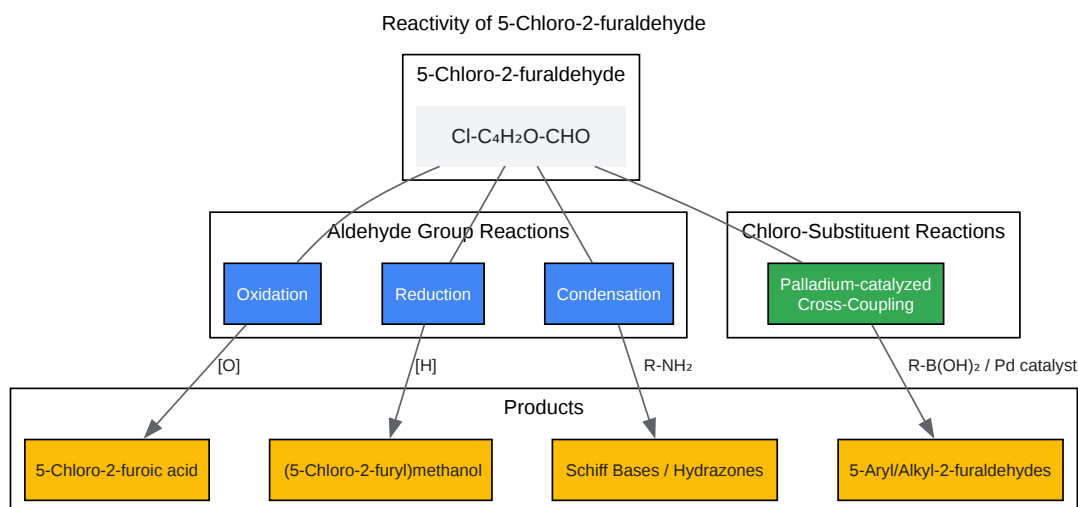
## Reactivity and Chemical Behavior

The chemical reactivity of **5-Chloro-2-furaldehyde** is dominated by the aldehyde group and the chloro-substituent on the furan ring.

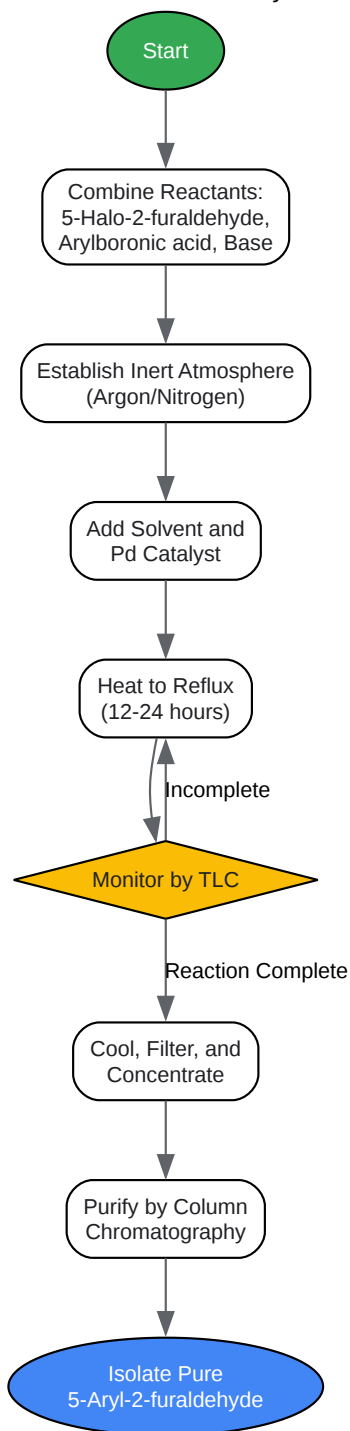
- Reactions of the Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases, hydrazones, and other derivatives. For example, it reacts with thiosemicarbazide to form **5-chloro-2-furaldehyde** thiosemicarbazone.
- Reactions involving the Chloro-substituent: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, although this often requires a catalyst. More importantly, it serves as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki

and Hiyama couplings.<sup>[3]</sup> This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the furan ring, making it a key intermediate in the synthesis of diverse heterocyclic compounds.<sup>[3]</sup>

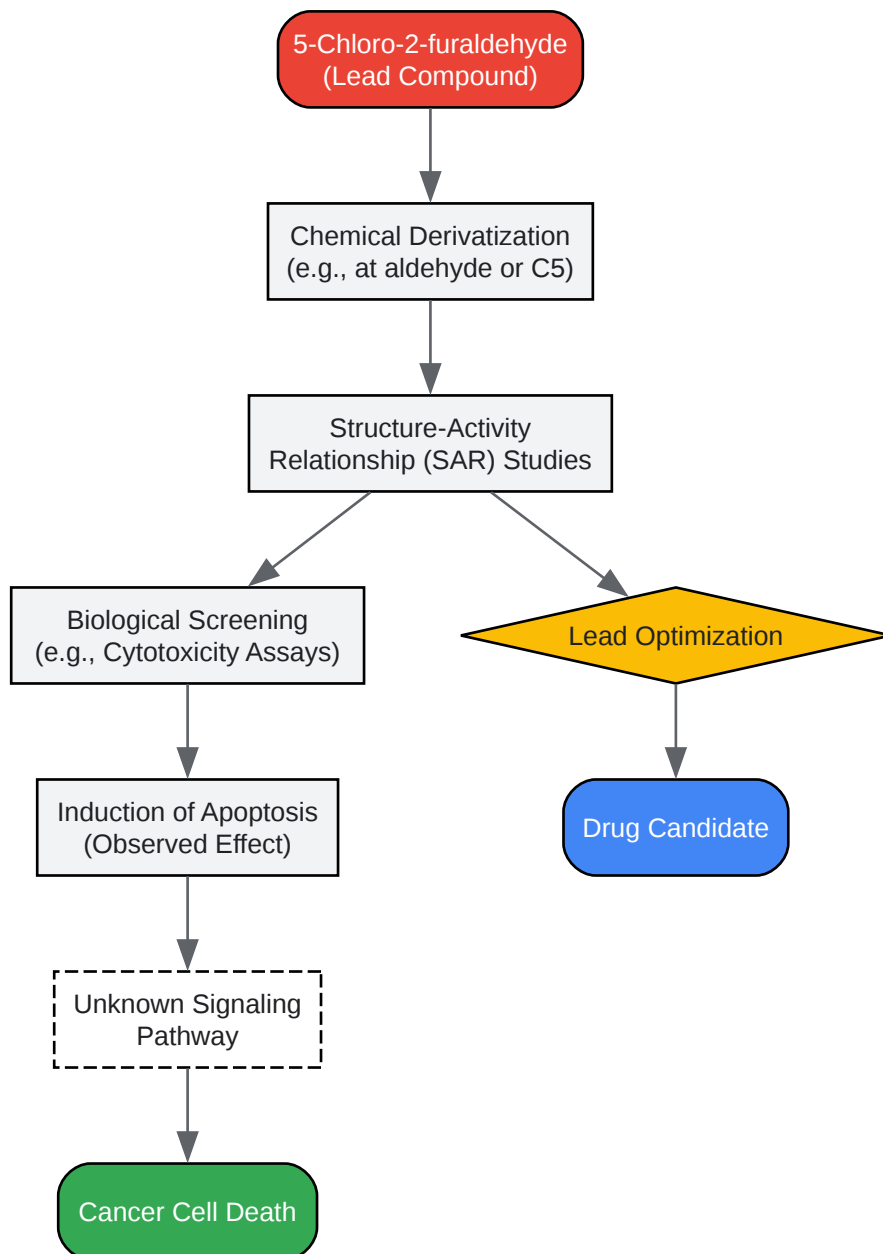
The following diagram illustrates the primary modes of reactivity for **5-Chloro-2-furaldehyde**.



## General Workflow for Suzuki-Miyaura Coupling



## 5-Chloro-2-furaldehyde in Drug Discovery



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## References

- 1. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
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